The compound is synthesized from readily available precursors and falls under the broader category of nitrogen-containing heterocycles, specifically oxadiazoles. Oxadiazoles are recognized for their pharmacological significance, including antimicrobial, anti-inflammatory, and anticancer properties. The specific IUPAC name for this compound is 2-methyl-6-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline.
The synthesis of 2-methyl-6-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline can be achieved through several methods:
1. Formation of the Oxadiazole Ring:
2. Nucleophilic Substitution:
3. Final Coupling Reaction:
The molecular structure of 2-methyl-6-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline can be described as follows:
Key Features:
The molecular formula is , with a molar mass of approximately 248.29 g/mol. The compound's structural representation can be visualized using computational chemistry software for more detailed insights into bond lengths and angles.
The chemical reactions involving 2-methyl-6-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline primarily focus on its reactivity due to the functional groups present:
1. Electrophilic Aromatic Substitution:
2. Reduction Reactions:
3. Nucleophilic Reactions:
The mechanism of action for compounds like 2-methyl-6-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline typically involves:
1. Interaction with Biological Targets:
2. Bioactivation:
The physical and chemical properties of 2-methyl-6-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline include:
1. Solubility:
2. Melting Point:
3. Stability:
The applications of 2-methyl-6-(3-propan-2-yl-1,2,4-oxadiazol-5-y)aniline are diverse:
1. Medicinal Chemistry:
2. Material Science:
3. Biological Studies:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, initially classified as "azoxime" or "furo[ab]diazole" [1]. Despite this early discovery, significant medicinal interest emerged only in the mid-20th century, catalyzed by the observation of photochemical rearrangements to other bioactive heterocycles. The 1960s marked a pivotal milestone with the introduction of oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, developed as a cough suppressant [1]. Subsequent decades witnessed accelerated exploration, yielding drugs like:
The period from 2000–2020 saw a doubling of research on 1,2,4-oxadiazole biological applications, evidenced by bibliometric data from the Web of Science [1]. This resurgence is attributed to the scaffold’s versatility, enabling targeting of diverse enzymes and receptors, including histone deacetylases (HDACs), cycloxygenases (COX-1/2), and benzodiazepine receptors [1] [6]. Natural products like phidianidine A/B (cytotoxic marine alkaloids) and quisqualic acid (plant-derived glutamate receptor agonist) further underscored the pharmacophore’s biological relevance [1].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Event | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial structural characterization |
1960s | Oxolamine approval | First therapeutic agent with 1,2,4-oxadiazole core |
2010s | Ataluren/Pleconaril approvals | Treatment of genetic disorders & viral infections |
2020s >1,200 patents filed (2020–2023) | Explosion in antimicrobial & anticancer applications |
1,2,4-Oxadiazoles serve as privileged bioisosteres for ester and amide functionalities, addressing inherent limitations of these groups while preserving pharmacophore geometry [1] [4]. Key advantages include:
This bioisosterism is geometrically quantifiable: 1,2,4-oxadiazoles exhibit C–O bond lengths of ~1.34 Å and C–N bonds of ~1.30 Å, closely mirroring ester C–O (1.36 Å) and amide C–N (1.32 Å) distances [1]. The hydrogen-bond accepting capability at N4 and O1 positions enables mimicry of carbonyl oxygen interactions in amides/esters, critical for target engagement [6] [8]. This property is exploited in drugs like azilsartan medoxomil (angiotensin II receptor blocker), where the oxadiazole optimizes binding to the AT₁ receptor while resisting hydrolytic degradation [1] [10].
Table 2: Bond Parameters Enabling Bioisosterism
Bond Type | 1,2,4-Oxadiazole (Å) | Amide/Ester (Å) | Role in Bioisosterism |
---|---|---|---|
C–O (ring) | 1.34 | 1.36 (ester C–O) | Electron density distribution |
C–N (ring) | 1.30 | 1.32 (amide C–N) | H-bond acceptor capacity |
N–O (ring) | 1.45 | N/A | Enhanced metabolic stability |
2-methyl-6-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline (CAS# 1355938-71-4) exemplifies strategic molecular design merging aromatic amines with 1,2,4-oxadiazoles. Its structure (C₁₂H₁₅N₃O, MW 217.27 g/mol) features:
Synthetic routes to such analogs typically exploit cyclization reactions between amidoximes and carboxylic acid derivatives. For example, O-acylation of 2-methyl-6-cyanoaniline derivatives with isobutyryl chloride, followed by thermal or base-catalyzed cyclization (e.g., using tetrabutylammonium fluoride), constructs the oxadiazole ring [8]. The amine group remains exploitable for derivatization—allowing amide coupling, Schiff base formation, or coordination chemistry—without disrupting the oxadiazole core [2] [5]. This modularity positions this scaffold as a versatile building block in antimicrobial and anticancer agent development, akin to structurally related compounds showing activity against Xanthomonas oryzae and tumor cell lines [3] [9].
Key Structural Features & Implications:
NH₂ │ ◄─┴───► Steric modulation of amine reactivity CH₃ │ │ ├─► Ortho-methyl constraints molecular conformation │ ╭──┴──╮ │ │ │ N═N ◄─ Bioisosteric plane (mimics amide bonds) │ / \ │ / \ O╪─────N─C(CH₃)₃ ◄─ Lipophilic domain (enhances bioavailability) ╰──────╯
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1